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Compound of Interest

Compound Name: Formolglycerin

Cat. No.: B15177146 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals encountering pigment artifacts resulting from formolglycerin
fixation. The information is presented in a question-and-answer format to directly address

common issues.

Frequently Asked Questions (FAQs)
Q1: What are the dark brown or black granular deposits I see on my tissue sections after

formolglycerin fixation?

These deposits are known as formalin pigment, or acid formaldehyde hematin.[1][2] It is a

common artifact that forms when an acidic formaldehyde solution reacts with hemoglobin in

blood-rich tissues.[1][2] This pigment can appear both within and between cells, potentially

obscuring cellular details and interfering with accurate histopathological evaluation.[1][2]

Q2: What causes the formation of this pigment?

The primary cause of formalin pigment formation is the use of acidic, unbuffered formalin

solutions.[1][2] Over time, formaldehyde solutions can oxidize to form formic acid, which lowers

the pH.[2] This acidic environment facilitates the reaction between formaldehyde and the heme

component of hemoglobin, leading to the precipitation of the dark brown pigment.[2]

Several factors can exacerbate pigment formation:
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Prolonged fixation times: Leaving tissues in formalin for extended periods increases the

likelihood of pigment formation.[1]

Inadequate buffering: Using unbuffered or poorly buffered formalin allows the pH to drop,

promoting the reaction.[1]

High concentration of blood: Tissues with a high blood content are more susceptible to this

artifact.[1][2]

Q3: How can I prevent the formation of formalin pigment?

Prevention is the most effective way to deal with formalin pigment. Here are several strategies

to minimize or eliminate its formation:

Use Buffered Formalin: Always use a 10% neutral buffered formalin (NBF) solution with a pH

between 7.0 and 7.2.[1][2][3] This is the most crucial step in preventing pigment formation.[2]

Ensure Adequate Fixative Volume: Use a fixative-to-tissue volume ratio of at least 10:1 to

ensure proper fixation and buffering capacity.[1]

Minimize Fixation Time: Adhere to established protocols for fixation times to avoid

unnecessarily prolonged exposure to formalin.[1]

Use Fresh Fixative: Use fresh formalin solutions whenever possible, as older solutions are

more likely to have a lower pH.[1]

Proper Storage of Formalin: If using simple formalin solutions, store them over marble chips

or crushed oyster shells to neutralize any formic acid that forms.[2] However, using NBF is a

more reliable method.[2]

Troubleshooting Guide: Pigment Removal
If formalin pigment has already formed on your tissue sections, several methods can be used

to remove it prior to staining.

Q4: I have tissue sections with significant formalin pigment. How can I remove it?
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There are several effective chemical methods for removing formalin pigment. The choice of

method may depend on the tissue type and the subsequent staining procedures. Below is a

summary of common removal techniques.

Comparison of Pigment Removal Methods
Method Reagents

Treatment
Time

Advantages Disadvantages

Saturated

Alcoholic Picric

Acid

Saturated

solution of picric

acid in ethanol

30 minutes to 1

hour

Highly effective

at removing

pigment without

significantly

harming the

tissue.[1]

Can leave a

yellow

discoloration that

needs to be

washed out

thoroughly. May

affect antigenicity

in

immunohistoche

mistry.

Alcoholic

Ammonia

95% alcohol and

concentrated

ammonia

1 hour

Effective at

removing

pigment.

Can cause tissue

sections to

detach from the

slide.

Sodium

Thiosulfate

2% aqueous

solution of

sodium

thiosulfate

30 minutes

A gentle method

for pigment

removal.

May be less

effective for

heavy pigment

deposits

compared to

other methods.

Ammonium

Hydroxide and

Hydrogen

Peroxide

1% ammonium

hydroxide and

3% hydrogen

peroxide

30 minutes
Bleaches the

pigment.

Can potentially

damage delicate

tissue structures.

Experimental Protocols
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Below are detailed methodologies for the most common and effective pigment removal

techniques.

Protocol 1: Saturated Alcoholic Picric Acid Method
This is a widely used and effective method for removing formalin pigment.[1]

Workflow Diagram:

Deparaffinize and
hydrate sections to water

Immerse in Saturated
Alcoholic Picric Acid

(30-60 min)

Wash thoroughly
in ethanol

Wash thoroughly
in water

Proceed with
staining protocol

Click to download full resolution via product page

Caption: Workflow for formalin pigment removal using saturated alcoholic picric acid.

Methodology:

Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to

distilled water.

Immerse the slides in a saturated solution of picric acid in absolute ethanol for 30 minutes to

1 hour.[1][4] For heavy deposits, this time can be extended, even overnight.[4]

Wash the sections thoroughly in absolute ethanol to remove the picric acid.

Rinse well in distilled water until all yellow discoloration is gone.

You can now proceed with your intended staining protocol.

Optional Step: If any yellow discoloration from the picric acid persists and interferes with

staining, you can treat the sections with a saturated aqueous solution of lithium carbonate for a

few minutes, followed by a thorough wash in water.[4]

Protocol 2: Alcoholic Ammonia Method
This method is also effective but carries a higher risk of section detachment.
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Workflow Diagram:
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Caption: Workflow for formalin pigment removal using an alcohol-ammonia solution.

Methodology:

Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to

distilled water.

Prepare the alcohol-ammonia solution by mixing 50 mL of 95% alcohol with 15 mL of

concentrated ammonia (0.880 specific gravity). This solution should be mixed just before

use.

Immerse the slides in the alcohol-ammonia solution for 1 hour.

Wash the sections thoroughly in running tap water.

Rinse in distilled water.

Proceed with your staining protocol.

Logical Troubleshooting Pathway
If you are experiencing pigment artifacts, follow this logical pathway to identify the cause and

implement a solution.
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Pigment Artifacts Observed

Is the fixative a
Neutral Buffered Formalin (NBF)?

Switch to 10% NBF (pH 7.0-7.2)
for all future fixations.

No

Was the fixation time
prolonged?

Yes

No Yes

For affected slides, proceed with
a pigment removal protocol
(e.g., Alcoholic Picric Acid).

Adhere to standard
fixation protocols and

avoid extended fixation.

Yes

Was the fixative-to-tissue
volume ratio at least 10:1?

No

No Yes

Increase the volume of fixative
to ensure adequate buffering

and fixation.

No

Yes

No Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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